

HG-9-91-01: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: HG-9-91-01

Cat. No.: B607947

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Introduction

HG-9-91-01 is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3.[1][2][3] These kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in regulating various physiological processes, including macrophage polarization, gluconeogenesis, and lipogenesis, primarily through the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTC)s.[3][4][5] By inhibiting SIKs, **HG-9-91-01** prevents the phosphorylation of CRTC)s, allowing their translocation to the nucleus where they co-activate CREB-dependent gene transcription. This mechanism of action has generated significant interest in **HG-9-91-01** as a tool compound for studying SIK signaling and as a potential therapeutic agent for inflammatory diseases and metabolic disorders. This technical guide provides an in-depth overview of the target selectivity profile of **HG-9-91-01**, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.

Target Selectivity Profile

HG-9-91-01 exhibits high potency against all three SIK isoforms, with IC₅₀ values in the low nanomolar range.[1][6][7] Its selectivity has been assessed against a panel of other kinases, revealing a degree of off-target activity, particularly against kinases possessing a threonine residue at the gatekeeper position.

Primary Targets: Salt-Inducible Kinases (SIKs)

The inhibitory potency of **HG-9-91-01** against the three SIK isoforms is summarized in the table below.

| Target | IC50 (nM) | Assay Type |
|--|-----------|------------|
| SIK1 | 0.92 | Cell-free |
| SIK2 | 6.6 | Cell-free |
| SIK3 | 9.6 | Cell-free |
| Data sourced from multiple references. [1] [2] [6] | | |

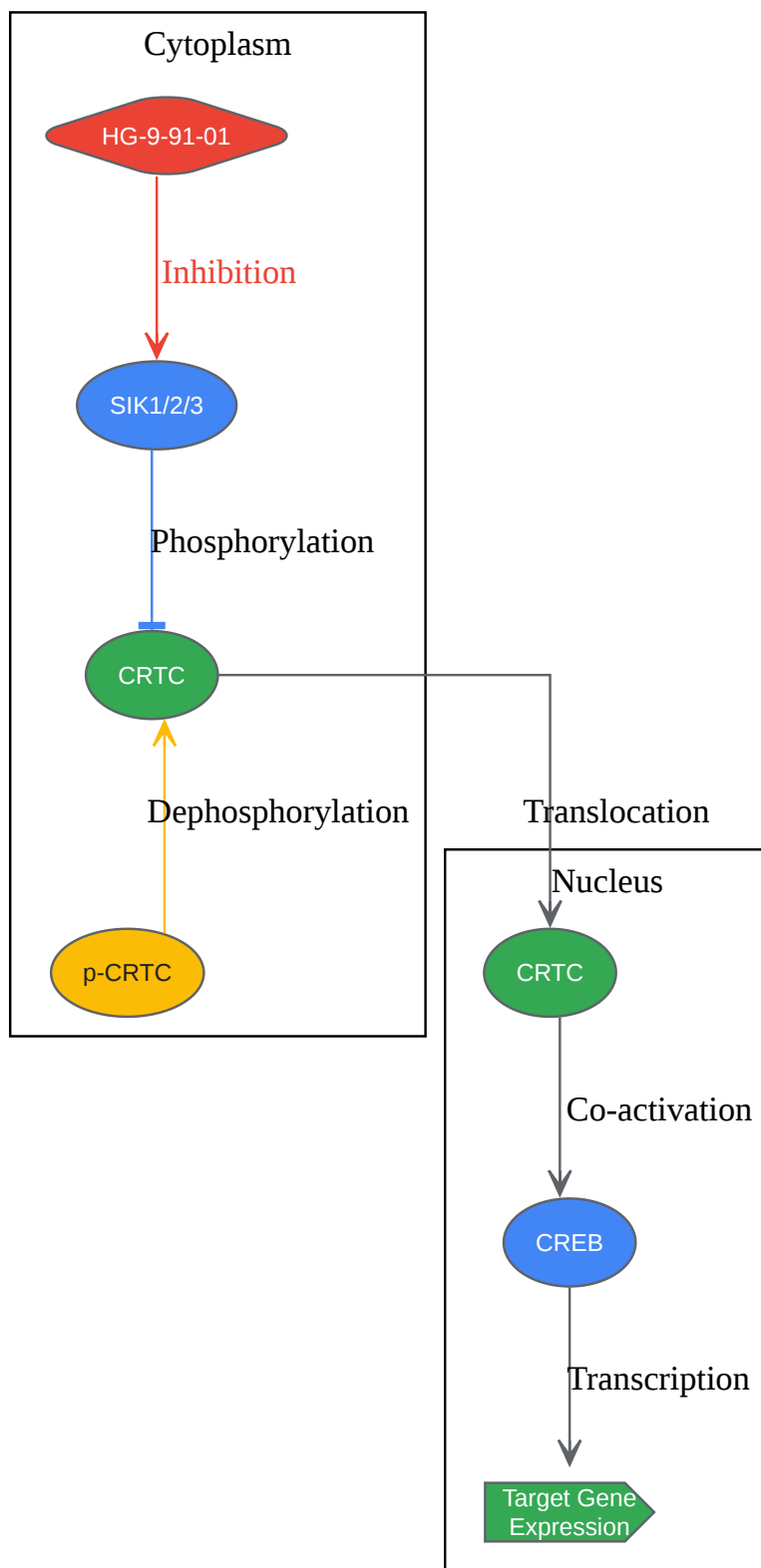
Off-Target Selectivity

While highly potent against SIKs, **HG-9-91-01** has been shown to inhibit other kinases.[\[8\]](#) It is notably selective against other members of the AMPK-related kinase subfamily.[\[3\]](#) The table below summarizes the known off-target activities of **HG-9-91-01**. Quantitative IC50 values for some noted off-targets are not readily available in public literature; however, qualitative descriptions of inhibition have been reported.

| Target | IC50 (nM) | Assay Type |
|--|--------------|-----------------------|
| NUAK2 | 145 | In vitro kinase assay |
| AMPK | 4500 | Cell-free assay |
| Src family (Src, Lck, Yes) | Not Reported | - |
| BTK | Not Reported | - |
| FGFRs | Not Reported | - |
| Ephrin receptors | Not Reported | - |
| Data sourced from multiple references. [1] [8] | | |

Mechanism of Action: SIK Signaling Pathway

HG-9-91-01 functions by competitively binding to the ATP-binding pocket of SIKs.^[1] This prevents the SIK-mediated phosphorylation of CRTC. In their unphosphorylated state, CRTC can translocate from the cytoplasm to the nucleus, where they bind to and co-activate the transcription factor CREB, leading to the expression of CREB-target genes.



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Caption: SIK inhibition by **HG-9-91-01** leads to CRTC dephosphorylation and nuclear translocation.

Experimental Protocols

The following provides a detailed methodology for a typical in-vitro kinase inhibition assay to determine the IC₅₀ value of **HG-9-91-01**. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

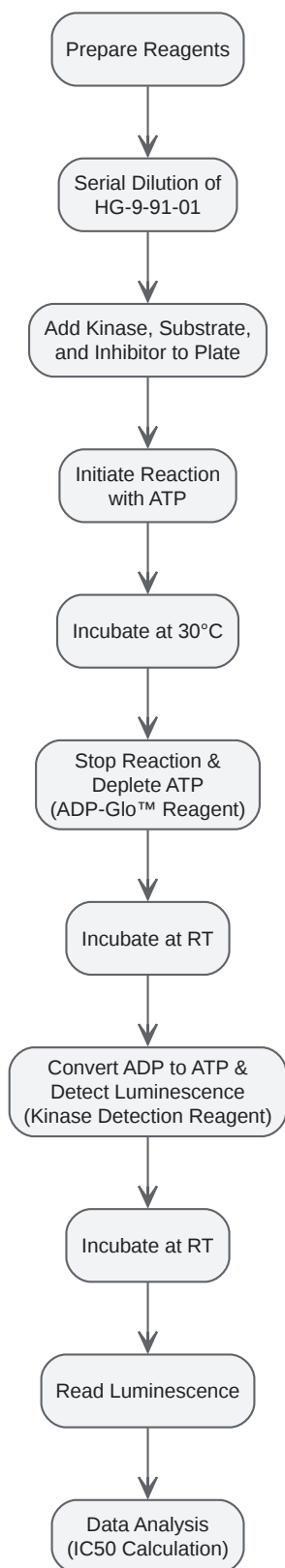
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Objective: To determine the concentration of **HG-9-91-01** required to inhibit 50% of the activity of a target kinase (e.g., SIK1, SIK2, SIK3).

2. Materials:

- Recombinant human kinase (e.g., SIK1, SIK2, or SIK3)
- Kinase-specific peptide substrate
- **HG-9-91-01**
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

3. Experimental Workflow:



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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

4. Detailed Procedure:

- Reagent Preparation:

- Prepare a stock solution of **HG-9-91-01** in 100% DMSO.
- Prepare the kinase reaction buffer.
- Prepare working solutions of the kinase and substrate in the reaction buffer.
- Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the assay should be at or near the K_m for the specific kinase.

- Assay Protocol:

- Perform serial dilutions of the **HG-9-91-01** stock solution in kinase reaction buffer. Include a DMSO-only control (vehicle control).
- Add the diluted **HG-9-91-01** or vehicle control to the wells of the assay plate.
- Add the kinase and substrate mixture to each well.
- Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5-25 μ L.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction volume.
- Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.
- Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase/luciferin for the detection reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-kinase control as 0% activity.
 - Plot the normalized kinase activity as a function of the logarithm of the **HG-9-91-01** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

HG-9-91-01 is a highly potent inhibitor of the SIK family of kinases. Its selectivity profile indicates some off-target activity, particularly against kinases with a threonine gatekeeper residue. Researchers utilizing **HG-9-91-01** as a chemical probe should be mindful of these potential off-target effects and consider using appropriate controls to ensure the observed phenotypes are attributable to SIK inhibition. The provided experimental protocol offers a robust method for quantifying the inhibitory activity of **HG-9-91-01** and similar compounds. Further characterization of its kinome-wide selectivity will be beneficial for its continued use in both basic research and drug development.

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